

The DNS Method for Reducing Sugars: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Amino-5-nitrosalicylic acid

Cat. No.: B13788187

[Get Quote](#)

The 3,5-Dinitrosalicylic Acid (DNS) method is a cornerstone colorimetric assay for the quantification of reducing sugars, compounds possessing a free aldehyde or ketone functional group. Its simplicity, cost-effectiveness, and robustness have cemented its widespread use in diverse scientific fields, from fundamental biochemistry research to industrial applications in biofuel production and food quality control. This in-depth guide provides a comprehensive overview of the DNS method, detailing its historical discovery, underlying chemical principles, experimental protocols, and applications for researchers, scientists, and drug development professionals.

Historical Background: The Discovery by James B. Sumner

The inception of the DNS method dates back to 1921 when James B. Sumner, a biochemist at Cornell University Medical School, sought a reliable method for estimating sugar in normal and diabetic urine.^[1] In his seminal paper, "Dinitrosalicylic acid: a reagent for the estimation of sugar in normal and diabetic urine," Sumner introduced a novel reagent that reacted with reducing substances to produce a stable color, the intensity of which was proportional to the sugar concentration.^[1] This discovery marked a significant advancement in clinical chemistry, offering a more convenient and stable alternative to existing methods.

Principle of the Method

The DNS method is predicated on a redox reaction that occurs under alkaline conditions.^[2] In this reaction, the 3,5-dinitrosalicylic acid is reduced to **3-amino-5-nitrosalicylic acid** by the reducing sugar.^[2] Concurrently, the aldehyde or ketone group of the reducing sugar is oxidized.^[3] The resulting **3-amino-5-nitrosalicylic acid** imparts a reddish-brown color to the solution, which can be quantified spectrophotometrically by measuring its absorbance at a wavelength of 540 nm.^{[2][3]}

The DNS Reagent: A Multi-Component System

The efficacy of the DNS method relies on a carefully formulated reagent, with each component playing a crucial role in the reaction:

- 3,5-Dinitrosalicylic Acid (DNS): The primary oxidizing agent that is reduced by the sugar, leading to the color change.^[2]
- Sodium Hydroxide (NaOH): Provides the alkaline medium necessary for the redox reaction to proceed.^[4]
- Rochelle Salt (Potassium Sodium Tartrate): Stabilizes the color of the final product and prevents the precipitation of cupric salts that can form in alkaline solutions.^[4]
- Phenol (Optional): Can be included to enhance the color intensity, thereby increasing the sensitivity of the assay.^[4]
- Sodium Sulfite (Na₂SO₃): Acts as an antioxidant, preventing the dissolved oxygen from interfering with the reaction and helping to stabilize the color.^[4]

The chemical transformation at the core of the DNS assay is depicted below:

The core chemical reaction of the DNS method.

Experimental Protocols

Over the years, the original DNS method has been refined to improve its stability and sensitivity. The most widely adopted modification was introduced by Gail L. Miller in 1959. Below are the detailed protocols for both Sumner's original formulation and Miller's widely used modification.

Sumner's Original Method (1921)

This protocol is adapted from Sumner's 1921 publication for the estimation of sugar in urine.

Reagent Preparation:

- Dissolve 10 grams of 3,5-dinitrosalicylic acid in 200 ml of 2 N sodium hydroxide.
- Add 300 grams of Rochelle salt (sodium potassium tartrate) and dilute to a final volume of 1 liter with distilled water.

Procedure:

- To 1 ml of the sample containing the reducing sugar, add 2 ml of the DNS reagent.
- Heat the mixture in a boiling water bath for 5 minutes.
- Cool the tubes to room temperature.
- Dilute the solution to a known volume with distilled water.
- Measure the absorbance at 540 nm against a reagent blank.

Miller's Modified Method (1959)

Miller's modification is the most commonly used protocol in modern laboratories.

Reagent Preparation:

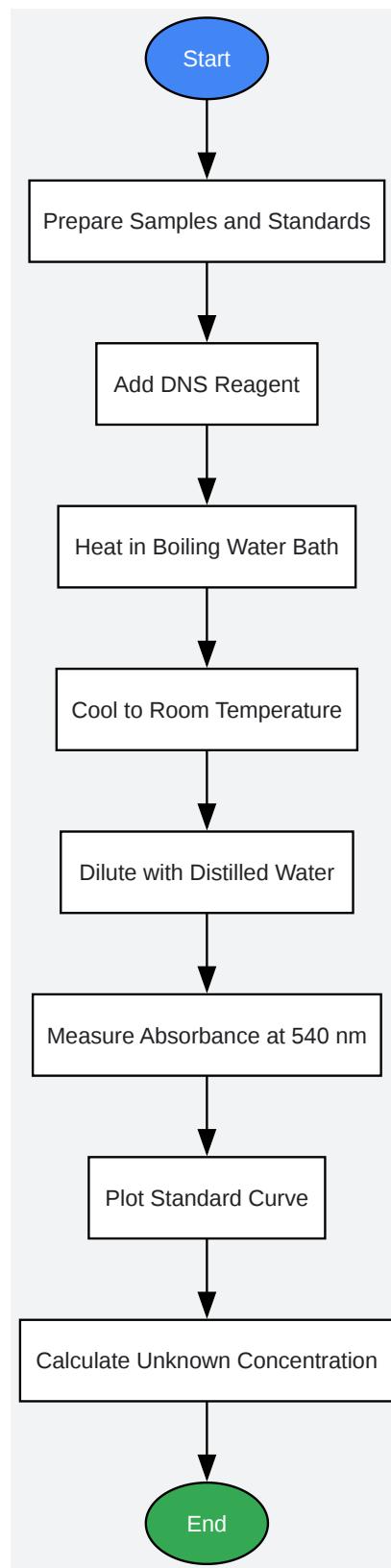
- Dissolve 10 g of 3,5-dinitrosalicylic acid in 200 ml of 2N NaOH.
- Slowly add 300 g of sodium potassium tartrate.
- Dissolve 2 g of phenol and 0.5 g of sodium sulfite in a small amount of water and add to the main solution.
- Bring the final volume to 1 liter with distilled water. Store in a dark, airtight bottle.

Procedure:

- Pipette 1 ml of the sample solution into a test tube.
- Add 1 ml of the DNS reagent.
- Heat the mixture in a boiling water bath for 5-15 minutes.
- Add 8 ml of distilled water and mix thoroughly.
- Cool the solution to room temperature.
- Measure the absorbance at 540 nm against a reagent blank.

Data Presentation: Comparative Reactivity of Reducing Sugars

A critical aspect of the DNS method is that different reducing sugars exhibit varying degrees of reactivity, leading to different color intensities for the same concentration.^[4] Therefore, it is imperative to use a standard curve of the specific sugar being quantified for accurate results. The table below provides a comparative summary of absorbance values for common reducing sugars at different concentrations, compiled from various sources.


Concentration (mg/mL)	Glucose (Absorbance at 540 nm)	Fructose (Absorbance at 540 nm)	Maltose (Absorbance at 540 nm)
0.2	~0.15	~0.12	~0.25
0.4	~0.30	~0.24	~0.50
0.6	~0.45	~0.36	~0.75
0.8	~0.60	~0.48	~1.00
1.0	~0.75	~0.60	~1.25

Note: These values are approximate and can vary depending on the specific protocol and instrument used. It is always recommended to generate a standard curve for each specific sugar and experimental setup.

Mandatory Visualizations

Experimental Workflow of the DNS Method

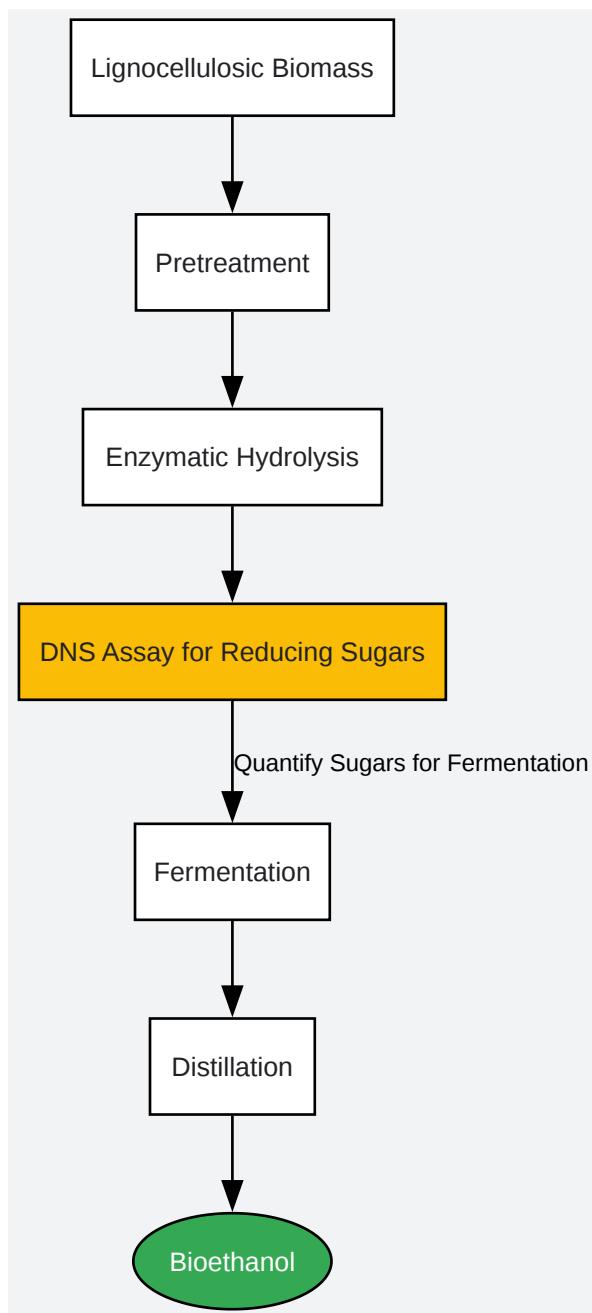
The following diagram illustrates the generalized workflow for quantifying reducing sugars using the DNS method.

[Click to download full resolution via product page](#)

A generalized workflow for the DNS method.

Applications of the DNS Method

The versatility of the DNS method has led to its application in numerous scientific and industrial processes.


Enzyme Kinetics: Cellulase and Amylase Assays

The DNS method is instrumental in studying the kinetics of carbohydrases, such as cellulase and amylase. These enzymes break down complex carbohydrates into smaller reducing sugars. By measuring the rate of formation of these reducing sugars using the DNS assay, researchers can determine the enzyme's activity and characterize its kinetic parameters.

Biofuel Production from Lignocellulosic Biomass

In the quest for renewable energy sources, the DNS method plays a vital role in the development of second-generation biofuels from lignocellulosic biomass. This process involves the breakdown of complex plant materials into fermentable sugars, which are then converted to ethanol. The DNS assay is employed to monitor the efficiency of the hydrolysis step, quantifying the yield of reducing sugars available for fermentation.

The logical flow of this application is visualized in the following diagram:

[Click to download full resolution via product page](#)

Workflow for biofuel production utilizing the DNS method.

Interferences

Despite its utility, the DNS method is susceptible to interference from various substances that can affect the accuracy of the results. These include:

- Other Reducing Agents: Compounds such as ascorbic acid, cysteine, and some phenolic compounds can also reduce the DNS reagent, leading to an overestimation of the reducing sugar concentration.
- Citrate Buffer: This commonly used buffer can interfere with the assay.
- High Concentrations of Non-Reducing Sugars: While non-reducing sugars do not directly react, they can undergo hydrolysis under the alkaline and high-temperature conditions of the assay, producing reducing sugars and causing interference.

In conclusion, the DNS method, born from the pioneering work of James B. Sumner, remains an indispensable tool in the quantitative analysis of reducing sugars. Its enduring legacy is a testament to its simplicity, versatility, and profound impact on various scientific disciplines. By understanding its principles, protocols, and limitations, researchers can continue to leverage this powerful technique for their scientific endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. aperta.ulakbim.gov.tr [aperta.ulakbim.gov.tr]
- 2. m.youtube.com [m.youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [The DNS Method for Reducing Sugars: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b13788187#discovery-of-the-dns-method-for-reducing-sugars>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com